molecular formula C14H17NO3 B13648641 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid

4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid

Katalognummer: B13648641
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: RGVYDAWOMVADLH-NKUHCKNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is a compound that belongs to the piperidine family, which is a class of heterocyclic amines. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to form the piperidine ring . Another method includes the chlorination of amino alcohols using SOCl2, followed by cyclization . These methods are efficient and yield the desired compound in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which provide a scalable and efficient means of synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . This method is advantageous for large-scale production due to its high yield and diastereoselectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is unique due to its specific structural features, including the presence of a phenylethyl group and a ketone functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)15-8-7-12(16)9-13(15)14(17)18/h2-6,10,13H,7-9H2,1H3,(H,17,18)/t10-,13?/m0/s1

InChI-Schlüssel

RGVYDAWOMVADLH-NKUHCKNESA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.